(5E)-5-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-{[3,5-DIIODO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes iodine atoms, a thiazolidinone ring, and a prop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[3,5-DIIODO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:
Formation of the thiazolidinone ring: This can be achieved through the reaction of a thioamide with a haloketone under basic conditions.
Introduction of the prop-2-en-1-yloxy group: This step involves the alkylation of the phenol group with an appropriate allyl halide.
Iodination: The final step involves the iodination of the aromatic ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidinone ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, particularly at positions ortho to the iodine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: Its potential biological activity could make it useful in the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of (5E)-5-{[3,5-DIIODO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets. The iodine atoms and the thiazolidinone ring may play a role in binding to proteins or other biomolecules, potentially affecting their function. The prop-2-en-1-yloxy group may also contribute to the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: This compound has a similar aromatic structure but with chlorine atoms instead of iodine.
2-Hydroxy-2-methylpropiophenone: This compound shares some structural similarities but lacks the thiazolidinone ring and iodine atoms.
3-(5-PHENYL-2-{2-[(E)-(5-PHENYL-3-(3-SULFOPROPYL)-1,3-BENZOXAZOL-2(3H)-YLIDENE)METHYL]-1-BUTENYL}-1,3-BENZOXAZOL-3-IUM-3-YL)-1-PROPANESULFONATE: This compound has a complex structure with multiple aromatic rings and functional groups.
Uniqueness
The presence of iodine atoms and the thiazolidinone ring in (5E)-5-{[3,5-DIIODO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE makes it unique compared to other similar compounds
Properties
Molecular Formula |
C13H9I2NO2S2 |
---|---|
Molecular Weight |
529.2 g/mol |
IUPAC Name |
(5E)-5-[(3,5-diiodo-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H9I2NO2S2/c1-2-3-18-11-8(14)4-7(5-9(11)15)6-10-12(17)16-13(19)20-10/h2,4-6H,1,3H2,(H,16,17,19)/b10-6+ |
InChI Key |
TXBNKEYDLCKYOO-UXBLZVDNSA-N |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1I)/C=C/2\C(=O)NC(=S)S2)I |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1I)C=C2C(=O)NC(=S)S2)I |
Origin of Product |
United States |
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